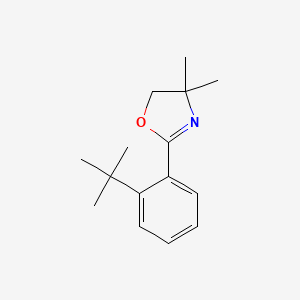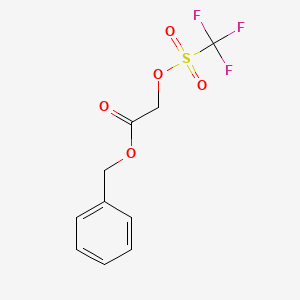![molecular formula C21H24N2 B8503214 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8503214.png)
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene
Overview
Description
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The unique arrangement of its molecular structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a high-temperature environment to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This step typically involves the use of benzyl halides and a strong nucleophile.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a suitable ligand, and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution; palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and medicinal potential.
Pyrazolo[3,4-b]pyridine: Used in the synthesis of pharmaceutical agents.
Spirocyclic Compounds: A broad class of compounds with diverse biological activities.
Uniqueness
2-benzyl-8-pyridin-4-yl-2-azaspiro[45]dec-7-ene stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C21H24N2/c1-2-4-18(5-3-1)16-23-15-12-21(17-23)10-6-19(7-11-21)20-8-13-22-14-9-20/h1-6,8-9,13-14H,7,10-12,15-17H2 |
InChI Key |
ZQONACDTIVSZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CC=C1C4=CC=NC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
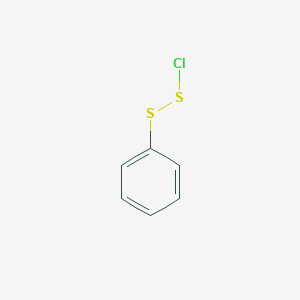
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-](/img/structure/B8503135.png)
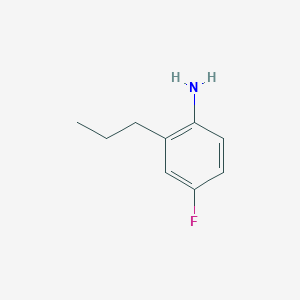
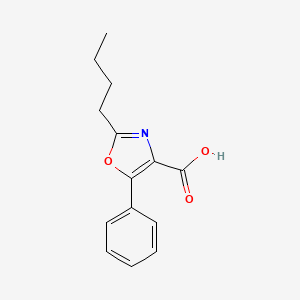
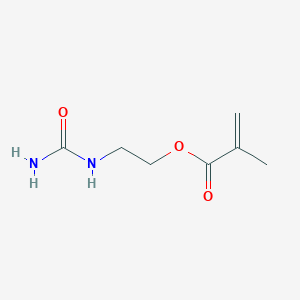
![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)
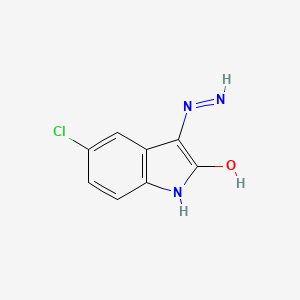
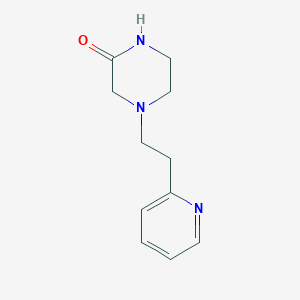
![[(1R,5R,6S)-6-(Aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid](/img/structure/B8503196.png)
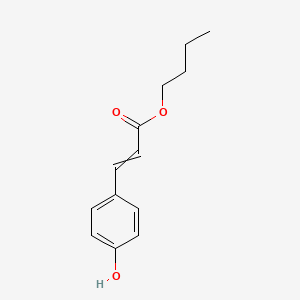
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine](/img/structure/B8503209.png)

